N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide
Description
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities . The incorporation of the sulfonamide group into the quinoxaline framework enhances its biological activity, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2S/c1-16(2)14-27(15-17(3)4)23-22(24-20-8-6-7-9-21(20)25-23)26-30(28,29)19-12-10-18(5)11-13-19/h6-13,16-17H,14-15H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHVCOOICFDTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2N(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide involves several steps. One common method is the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides, which exhibit enhanced biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide involves its interaction with various molecular targets. The quinoxaline core can intercalate into DNA, disrupting the replication and transcription processes, which leads to its antibacterial and anticancer effects . The sulfonamide group enhances the compound’s ability to inhibit enzymes involved in folate synthesis, further contributing to its antimicrobial activity .
Comparison with Similar Compounds
N-[3-[bis(2-methylpropyl)amino]quinoxalin-2-yl]-4-methylbenzenesulfonamide is unique due to its combination of the quinoxaline and sulfonamide moieties. Similar compounds include:
Olaquindox: An antibacterial agent used in veterinary medicine.
Echinomycin: An anticancer antibiotic that intercalates into DNA.
Atinoleutin: A quinoxaline derivative with antitumor activity.
Levomycin: An antibiotic with a quinoxaline core.
Carbadox: An antibacterial agent used in animal feed.
These compounds share the quinoxaline core but differ in their functional groups and specific biological activities, highlighting the versatility and potential of quinoxaline derivatives in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
